2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy
Description
The compound "2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy" is a structurally complex pyrrole derivative featuring a methylsulfonyl thioether group and a 3-pyridinyl substituent. Pyrrole derivatives are widely studied for their roles in medicinal chemistry and materials science due to their heterocyclic aromaticity and capacity for functional group diversification.
Properties
IUPAC Name |
3-[1-hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-14(2)12(10-21-22(5,19)20)13(15(3,4)17(14)18)11-7-6-8-16-9-11/h6-9,18H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGGFGGNBOGRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1O)(C)C)C2=CN=CC=C2)CSS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diradical Precursors
Pyrroline nitroxides are typically synthesized via cyclization of diradical intermediates. For example, 3,4-dibromopyrroline nitroxide precursors undergo lithiation and subsequent functionalization. In the case of the target compound, a tetramethyl-substituted dihydro-pyrrole backbone is likely assembled using a Michael addition or [3+2] cycloaddition strategy.
Reagents and Conditions
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Hexyllithium : Facilitates bromine/lithium exchange for introducing substituents.
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Chlorodiphenylphosphane : Enables phosphorylation at position 4 of the pyrroline ring.
Introduction of the 3-[(Methylsulfonyl)thio]methyl Group
The methylsulfonylthio (-S-SO₂CH₃) moiety at position 3 is introduced via a two-step process:
Thiolation and Sulfonylation
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Thiol Introduction : A mercaptomethyl group (-CH₂SH) is appended to the pyrroline core using a thiol-ene reaction or nucleophilic substitution.
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Sulfonylation : The thiol is treated with methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base (e.g., triethylamine) to form the methylsulfonylthio group.
Key Reaction :
Functionalization at Position 4: Pyridinyl Substituent
The 3-pyridinyl group at position 4 is incorporated via cross-coupling reactions:
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between a brominated pyrroline intermediate and 3-pyridinylboronic acid achieves aryl substitution.
Conditions :
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Catalyst: Pd(PPh₃)₄
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Base: Na₂CO₃
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Solvent: DMF/H₂O
Oxidation to Nitroxide
The final step involves oxidation of the pyrroline amine to the nitroxide radical:
Meta-Chloroperbenzoic Acid (mCPBA) Oxidation
Treatment with mCPBA removes protecting groups (e.g., methyl) and oxidizes the amine to the nitroxide.
Synthetic Route Summary Table
Challenges and Optimization
Steric Hindrance
The tetramethyl groups at positions 2 and 5 create steric bulk, necessitating high-temperature reactions or polar solvents (e.g., DMF) to enhance reactivity.
Nitroxide Stability
The nitroxide radical is sensitive to reducing agents. Synthesis must avoid protic acids or thiols post-oxidation.
Industrial-Scale Production
Suppliers like TRC and Medical Isotopes, Inc. list the compound as "made to order," indicating batch-specific synthesis under controlled conditions. Purity (>95% HPLC) is maintained via column chromatography and recrystallization.
Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted pyrrol derivatives.
Scientific Research Applications
2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy is widely used in scientific research, including:
Chemistry: As a spin labeling reagent for studying molecular interactions and dynamics.
Biology: Used in electron paramagnetic resonance (EPR) spectroscopy to investigate protein structures and conformational changes.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The compound exerts its effects primarily through spin labeling, where it attaches to specific sites on molecules, allowing for the study of molecular dynamics and interactions using EPR spectroscopy. The molecular targets include proteins, nucleic acids, and other biomolecules. The pathways involved are related to the conformational changes and interactions of these biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis of key differences and implications:
Table 1: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Melting Point (°C) | Yield (%) | Notable Spectral Data (IR, cm⁻¹) |
|---|---|---|---|---|
| 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-... (from evidence) | Nitrophenyl, C≡N, C=S, C=O, NO₂ | 190.9 | 79 | 2188 (C≡N), 1700/1689 (C=O), 1380 (NO₂) |
| Target compound (2,5-Dihydro-...-1H-pyrrol-1-yloxy) | Methylsulfonyl thioether, 3-pyridinyl, pyrrole | N/A | N/A | Hypothetical: ~1350 (S=O), ~1600 (C=N) |
Key Observations:
Functional Groups and Reactivity: The evidence compound contains a nitrophenyl group, which enhances electron-withdrawing effects and may elevate melting points (190.9°C) due to strong intermolecular interactions . The methylsulfonyl thioether group in the target compound is distinct from the thioxo (C=S) group in the evidence compound. Sulfonyl groups typically exhibit strong IR absorption near 1350–1300 cm⁻¹ (S=O stretching), whereas C=S groups absorb at ~1100–1050 cm⁻¹ .
Synthetic Efficiency :
- The evidence compound was synthesized in 79% yield , suggesting robust reaction conditions for pyrimidine derivatives. The absence of yield data for the target compound limits direct comparison, but pyrrole synthesis often requires stringent control of oxidizing agents due to ring stability.
Spectral Signatures: The C≡N stretch (2188 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1380 cm⁻¹) in the evidence compound highlight its electron-deficient character. For the target compound, IR would likely show S=O stretches (~1350 cm⁻¹) and pyridine C=N/C-C stretches (~1600 cm⁻¹), indicating distinct electronic environments.
Potential Applications: Nitrophenyl-containing compounds (e.g., evidence compound) are often explored as antimicrobial agents or enzyme inhibitors. The target compound’s methylsulfonyl thioether group could make it a candidate for prodrug design or redox-responsive materials.
Biological Activity
2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy (CAS No. 1379779-19-7) is a chemical compound with potential biological activities. Its unique structure combines a pyrrol-1-yloxy moiety with a methylsulfonyl thio group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H21N2O3S2
- Molecular Weight : 341.47 g/mol
- Solubility : Soluble in chloroform and methanol .
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Spin Labeling Reagent : This compound has been identified as a spin labeling reagent, which implies its role in studying free radicals and reactive oxygen species in biological systems .
- Potential Inhibition of Kinases : Similar compounds have shown promise as inhibitors of kinases involved in inflammatory processes. The pyridine moiety may enhance the interaction with kinase targets .
- Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structures exhibit antimicrobial properties against various pathogens. This suggests that the compound may possess similar activity worth exploring .
Biological Activity Data
Case Study 1: Antimicrobial Evaluation
A series of related compounds demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The presence of the methylsulfonyl thio group was crucial for enhancing the efficacy against these pathogens. Further studies are needed to evaluate the specific activity of this compound in vivo.
Case Study 2: Kinase Inhibition
Research on imidazo[1,2-b]pyridazine derivatives revealed that modifications at specific positions led to increased kinase selectivity and inhibition. These findings suggest that this compound might also exhibit similar selectivity profiles due to its structural components .
Q & A
Q. What are the established synthetic routes for this compound, and how are structural impurities minimized during synthesis?
The compound can be synthesized via cyclization reactions involving substituted pyrrole precursors. Key steps include:
- Reagent selection : Use of chloranil as an oxidizing agent in xylene under reflux (25–30 hours) to promote cyclization .
- Purification : Recrystallization from methanol or ethanol to eliminate unreacted intermediates and byproducts .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and reaction time to achieve yields >45% .
Critical Note : Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete reactions, a common source of impurities.
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure, and what key spectral markers should be prioritized?
- 1H/13C NMR : Focus on the pyridinyl proton (δ 8.5–9.0 ppm) and methylsulfonyl-thiomethyl group (δ 3.1–3.3 ppm for SCH2 and δ 3.5–3.7 ppm for SO2CH3) .
- HRMS : Confirm molecular ion peaks with <5 ppm mass error to validate the molecular formula .
- FTIR : Look for C=O stretches (~1700 cm⁻¹) and S=O vibrations (~1150 cm⁻¹) to verify functional groups .
Advanced Research Questions
Q. How can experimental designs be structured to investigate the compound’s stability under varying pH and temperature conditions?
Adopt a split-plot design to evaluate stability across multiple variables:
- Primary factors : pH (3–11) and temperature (25°C–60°C).
- Analytical endpoints : Monitor degradation via HPLC retention time shifts and UV-Vis spectral changes .
- Control : Include a stability-indicating assay (e.g., forced degradation with H2O2 or light exposure) to distinguish hydrolytic vs. oxidative pathways .
Example Table :
| Condition | Degradation Rate (k, h⁻¹) | Major Degradation Product |
|---|---|---|
| pH 3, 40°C | 0.12 | Des-methylsulfonyl analog |
| pH 9, 60°C | 0.45 | Pyridine ring-opened form |
Q. What methodological approaches resolve contradictions in reported reactivity data (e.g., divergent regioselectivity in functionalization reactions)?
- Mechanistic probing : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer pathways during reactions .
- Computational modeling : Perform DFT calculations to compare activation energies for competing reaction pathways (e.g., C-3 vs. C-4 substitution) .
- Cross-validation : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .
Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Target selection : Prioritize enzymes with known sulfonyl-thioether binding pockets (e.g., glutathione transferases) .
- Assay conditions :
- Dose-response analysis : Test concentrations from 1 nM–100 µM to establish IC50 values and assess toxicity thresholds .
Methodological Considerations
- Data contradiction : When reproducibility issues arise, cross-reference synthetic protocols (e.g., solvent purity, catalyst batches) and validate instrumentation calibration .
- Theoretical framework : Link stability studies to environmental fate models (e.g., EPI Suite) to predict biodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
